molecular formula C12H14INO B8151851 N-cyclobutyl-2-iodo-5-methylbenzamide

N-cyclobutyl-2-iodo-5-methylbenzamide

Cat. No.: B8151851
M. Wt: 315.15 g/mol
InChI Key: CDICLFZKIURXPH-UHFFFAOYSA-N
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Description

N-cyclobutyl-2-iodo-5-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclobutyl group, an iodine atom, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-2-iodo-5-methylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 2-iodo-5-methylbenzoic acid, is reacted with thionyl chloride to form the corresponding acid chloride.

    Amidation Reaction: The acid chloride is then reacted with cyclobutylamine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-2-iodo-5-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction can yield amines or other reduced forms of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific proteins or enzymes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-cyclobutyl-2-iodo-5-methylbenzamide depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the cyclobutyl group can influence its binding affinity and specificity, leading to distinct biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclobutyl-2-iodobenzamide: Lacks the methyl group, which may affect its reactivity and binding properties.

    N-cyclobutyl-5-methylbenzamide: Lacks the iodine atom, which can significantly alter its chemical behavior.

    N-cyclobutyl-2-iodo-4-methylbenzamide: The position of the methyl group is different, potentially leading to different steric and electronic effects.

Uniqueness

N-cyclobutyl-2-iodo-5-methylbenzamide is unique due to the specific combination of substituents on the benzamide core. The presence of both the iodine atom and the cyclobutyl group can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-cyclobutyl-2-iodo-5-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO/c1-8-5-6-11(13)10(7-8)12(15)14-9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDICLFZKIURXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)C(=O)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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